5'-Hydroxypiroxicam Hydrochloride
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Overview
Description
5’-Hydroxypiroxicam Hydrochloride is a derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used to alleviate symptoms of osteoarthritis and rheumatoid arthritis . This compound is characterized by its molecular formula C15H13N3O5S•HCl and a molecular weight of 383.81 . It is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxypiroxicam Hydrochloride typically involves the hydroxylation of piroxicam. This process is mediated by the enzyme cytochrome P450 2C9, which catalyzes the 5’-hydroxylation of piroxicam . The reaction conditions often include the use of methanol as a solvent and storage at -20°C .
Industrial Production Methods
Industrial production methods for 5’-Hydroxypiroxicam Hydrochloride are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxypiroxicam Hydrochloride primarily undergoes hydroxylation reactions. The major reaction involves the conversion of piroxicam to 5’-Hydroxypiroxicam via the action of cytochrome P450 2C9 .
Common Reagents and Conditions
The common reagents used in the synthesis of 5’-Hydroxypiroxicam Hydrochloride include methanol and acetonitrile . The reaction conditions typically involve low temperatures and the use of specific enzymes like cytochrome P450 2C9 .
Major Products Formed
The major product formed from the hydroxylation of piroxicam is 5’-Hydroxypiroxicam . This compound can then be converted to its hydrochloride form for research applications .
Scientific Research Applications
5’-Hydroxypiroxicam Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Hydroxypiroxicam Hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, similar to piroxicam . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound specifically targets the COX-1 enzyme, leading to decreased production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: The parent compound from which 5’-Hydroxypiroxicam is derived.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related oxicam derivative with anti-inflammatory properties.
Uniqueness
5’-Hydroxypiroxicam Hydrochloride is unique due to its specific hydroxylation at the 5’ position, which distinguishes it from other oxicam derivatives . This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research .
Properties
Molecular Formula |
C15H14ClN3O5S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H |
InChI Key |
IQJMXCNVCXLKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl |
Origin of Product |
United States |
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